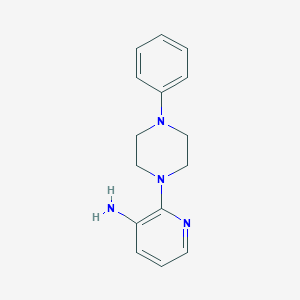

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine involves nucleophilic substitution reactions, where 1-methylpiperazine reacts with a brominated precursor to form the desired product (Mishriky & Moustafa, 2013). Another method reported involves the reaction of pyridin-3-yloxyl derivatives with phenylpiperazine, showcasing the versatility in the synthetic routes for constructing the piperazine-pyridine backbone (Hon, 2013).

Molecular Structure Analysis

Structural characterization studies, such as X-ray crystallography, have been conducted to understand the conformation and molecular packing of similar compounds. For instance, the molecular structure of related isothiazolopyridine derivatives was elucidated, highlighting the significance of hydrogen bonding and π-π interactions in molecular assembly (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine includes its ability to engage in complexation reactions, as seen with the synthesis of fluorescent properties of certain complexes. These reactions not only demonstrate the compound's versatility in forming diverse structures but also its potential in materials science for the development of fluorescent materials (Hiscock et al., 2019).

Physical Properties Analysis

The physical properties, such as phase behavior and melting points, are crucial for understanding the stability and suitability of this compound for various applications. Studies on similar compounds have shown significant supercooling behavior and phase transitions, indicative of complex thermal behavior that could influence the handling and formulation of this compound (Hiscock et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents and the formation of complexes, are fundamental aspects of 2-(4-Phenylpiperazin-1-yl)pyridin-3-amine's chemistry. The compound's ability to participate in nucleophilic substitution reactions and its interaction with metals to form complexes highlight its chemical versatility and potential for further derivatization (Mishriky & Moustafa, 2013); (Hon, 2013).

Orientations Futures

The future directions for research on “2-(4-Phenylpiperazin-1-yl)pyridin-3-amine” could involve further exploration of its potential as a selective COX-2 inhibitor . Additionally, its derivatives could be evaluated for their potential as acetylcholinesterase inhibitors, which could have implications for the treatment of conditions such as Alzheimer’s disease .

Propriétés

IUPAC Name |

2-(4-phenylpiperazin-1-yl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c16-14-7-4-8-17-15(14)19-11-9-18(10-12-19)13-5-2-1-3-6-13/h1-8H,9-12,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAQFMDOZSVQLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163067 |

Source

|

| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylpiperazin-1-yl)pyridin-3-amine | |

CAS RN |

14549-64-5 |

Source

|

| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-amino-2-pyridyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)